4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide
Description
This compound features a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group at the para position of the benzamide.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(2)14-18-6-5-9-21(22(18)29-24)28-15-16-10-12-17(13-11-16)23(27)26-20-8-4-3-7-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZNNBNIWSYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide involves several steps The synthetic route typically includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with appropriate reagents to form the benzofuran moietyIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and fluorophenyl sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
F217-0341 (N-(4-Bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide)
- Structural Difference : The amide nitrogen is substituted with a 4-bromophenyl group instead of 2-fluorophenyl.
- Physicochemical Properties: Molecular weight: 452.35 Hydrogen bond donors/acceptors: 1/4 Solubility (logP): -5.69 (indicating high lipophilicity) Polar surface area: 37.027 Ų
- Significance: The bromine atom increases molecular weight and may enhance halogen bonding compared to fluorine.
BG15433 (2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide)
- Structural Difference : Replaces the benzamide with an acetamide group linked to a hydroxyethyl-pyrazolylphenyl moiety.
- Physicochemical Properties: Molecular weight: 407.46 Hydrogen bond donors/acceptors: 2/6 Polar surface area: Higher than the target compound due to hydroxyl and pyrazole groups.
- Significance : The additional hydrogen-bonding groups may improve aqueous solubility but reduce membrane permeability .
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
- Structural Difference : A simpler benzamide with a methyl group and isopropoxy phenyl substituent.
- Application : Used as a fungicide.
- Significance : Demonstrates that benzamide derivatives with lipophilic substituents can exhibit agrochemical activity, though the target compound’s dihydrobenzofuran group may confer distinct metabolic stability .
4-Fluoro-N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Difference : Replaces the dihydrobenzofuran with a dihydrothienylidene ring.
- X-ray data indicate planar geometry, which may influence crystal packing and solubility .
Comparative Data Table
*Estimated based on structural similarity to F217-0341.
Key Research Findings
Substituent Effects :
- Halogenated phenyl groups (e.g., 4-Br in F217-0341 vs. 2-F in the target compound) influence lipophilicity and intermolecular interactions. Bromine’s larger atomic radius may enhance halogen bonding, while fluorine’s electronegativity improves electronic effects .
- The dihydrobenzofuran group in the target compound and F217-0341 likely enhances metabolic stability compared to simpler benzamides like mepronil .
Solubility and Bioavailability :
- The target compound’s predicted logP (~-5.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. BG15433’s higher polar surface area may limit blood-brain barrier penetration .
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure that includes a benzamide moiety and a dimethylbenzofuran derivative. The presence of the fluorophenyl group suggests potential interactions with biological targets that may enhance its therapeutic efficacy.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| 5b | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
| Reference | Doxorubicin | 1.93 | DNA intercalation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
The proposed mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, which are critical for the execution of apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can cause cell cycle arrest, particularly at the G1 phase, thereby preventing cancer cell proliferation .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of several benzofuran derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The results demonstrated that certain derivatives exhibited lower IC50 values than established chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications to the aromatic rings significantly influenced biological activity. Electron-withdrawing groups (EWGs) at specific positions enhanced potency against cancer cell lines . This suggests that further structural modifications could optimize the activity of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
